6-Bromo-3,4-dichloroquinoline
Overview
Description
6-Bromo-3,4-dichloroquinoline is a synthetic compound that was first synthesized in the late 19th century. It is a heterocyclic aromatic chemical compound with a molecular formula of C9H5BrCl2N. It is used as a starting material for pharmaceuticals, agrochemicals, and other chemical compounds. This compound has a wide range of applications in the field of organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
Synthesis and Chemical Applications
- 6-Bromo-3,4-dichloroquinoline has been utilized in various chemical syntheses. For instance, a study explored the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a derivative of 6-bromoquinoline, detailing the synthesis process and optimizing conditions for specific reactions (Wlodarczyk et al., 2011). Another synthesis involved 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, a type of anti-TB drug derivative (Sun Tie-min, 2009).
Pharmacological Research
- Research in pharmacology has led to the development of various compounds using this compound. For instance, a study synthesized 6-bromoquinazolinone derivatives, known for their anti-inflammatory, analgesic, and anti-bacterial activities (Ch. Rajveer et al., 2010). Additionally, some 4-anilinoquinazolines derivatives, including those with a bromo group, have been evaluated for cytotoxic, genotoxic, and antiprotease effects, indicating potential anticancer properties (Jantová et al., 2001).
Biological Evaluation
- Biological evaluations have been conducted on various quinoline derivatives, including those with bromo groups, for their potential as anticancer agents. One study found that 6-bromo-5-nitroquinoline showed significant antiproliferative activity against certain cancer cell lines (Köprülü et al., 2018).
Antimicrobial Activity
- Quinoline derivatives have been studied for their antimicrobial properties. A synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, which include 6-bromo-2-methylquinazoline, revealed significant antimicrobial and other biological activities (Sahu et al., 2008).
Properties
IUPAC Name |
6-bromo-3,4-dichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBPPHFTFARAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590585 | |
Record name | 6-Bromo-3,4-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-17-0 | |
Record name | 6-Bromo-3,4-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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